3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring, which is then functionalized with the desired substituents .
Industrial Production Methods
the synthesis likely involves scalable reactions such as palladium-catalyzed C–H arylation and transamidation chemistry, which are known for their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present on the benzofuran ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for C–H arylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of specific kinases or proteases, thereby disrupting cellular signaling pathways and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide include other benzofuran derivatives such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific biological activities and therapeutic potential. Its propionamido and p-tolyl substituents may enhance its binding affinity and specificity for certain molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-16(22)21-17-14-6-4-5-7-15(14)24-18(17)19(23)20-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRFEODSGVUWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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